

An In-depth Technical Guide to 2-Fluoro-1,4-benzenedicarboxylic Acid

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Compound of Interest

Compound Name: 2-Fluoroterephthalic acid

Cat. No.: B1293538

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This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 2-Fluoro-1,4-benzenedicarboxylic acid, also known as **2-fluoroterephthalic acid**. This document is intended for researchers, scientists, and drug development professionals interested in the utilization of this fluorinated aromatic compound.

Core Properties

2-Fluoro-1,4-benzenedicarboxylic acid is a white to off-white solid organic compound.^[1] Its structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and a fluorine atom at position 2. This substitution pattern imparts specific chemical and physical properties that make it a valuable building block in various fields of chemical synthesis.^[1]

Physicochemical Properties

The introduction of a fluorine atom onto the terephthalic acid scaffold influences its acidity and reactivity.^[1] While specific experimental pKa values are not readily available in the literature, the electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid groups compared to the parent terephthalic acid. Predicted pKa values for similar perfluorinated carboxylic acids are generally in the range of -0.2 to -0.3, suggesting that 2-fluoro-1,4-benzenedicarboxylic acid is a strong acid.

Property	Value	Source
Molecular Formula	C ₈ H ₅ FO ₄	[2]
Molecular Weight	184.12 g/mol	[2]
CAS Number	3906-87-4	[2]
Appearance	White to off-white solid	[1]
Melting Point	330 °C	
Solubility	Soluble in polar solvents like water and alcohols	[1]
Predicted pKa	Strong acid (exact value not determined)	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Fluoro-1,4-benzenedicarboxylic acid.

Mass Spectrometry (GC-MS): The mass spectrum of 2-Fluoro-1,4-benzenedicarboxylic acid shows a molecular ion peak (M⁺) at m/z 184. Key fragment ions are observed at m/z 167 (corresponding to the loss of a hydroxyl group) and m/z 83.[2]

Infrared (IR) Spectroscopy: While a detailed experimental spectrum with peak assignments for 2-fluoro-1,4-benzenedicarboxylic acid is not available, the IR spectrum is expected to exhibit characteristic absorptions for the functional groups present. These would include:

- O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
- C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹.
- C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
- Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental ^1H and ^{13}C NMR spectra for 2-fluoro-1,4-benzenedicarboxylic acid are not readily available in the searched literature. However, predicted spectra and data from similar compounds can provide an estimation of the expected chemical shifts and coupling patterns.

Synthesis and Purification

Synthesis Protocol

A common route for the synthesis of fluorinated aromatic carboxylic acids involves the oxidation of the corresponding alkyl-substituted precursors. A plausible synthesis for 2-fluoro-1,4-benzenedicarboxylic acid starts from 2-fluoro-p-xylene. The following is a generalized experimental protocol based on similar preparations.

Reaction: Oxidation of 2-fluoro-p-xylene.

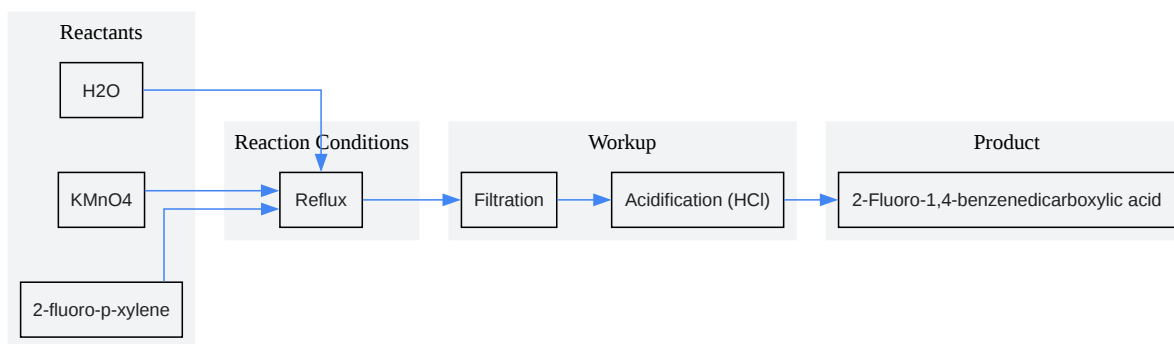
Materials:

- 2-fluoro-p-xylene
- Potassium permanganate (KMnO_4)
- Water
- Sulfuric acid (H_2SO_4)
- Sodium bisulfite (NaHSO_3) (for workup)
- Hydrochloric acid (HCl) (for acidification)

Procedure:

- A mixture of 2-fluoro-p-xylene and water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
- Potassium permanganate is added portion-wise to the stirred mixture.
- The reaction mixture is heated to reflux and maintained at this temperature for several hours until the purple color of the permanganate has disappeared.

- After cooling to room temperature, the reaction mixture is filtered to remove the manganese dioxide (MnO_2) precipitate.
- The filtrate is cooled in an ice bath, and excess permanganate is destroyed by the careful addition of sodium bisulfite.
- The solution is then acidified with concentrated hydrochloric acid to precipitate the crude 2-fluoro-1,4-benzenedicarboxylic acid.
- The white precipitate is collected by vacuum filtration, washed with cold water, and dried.



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Caption: General workflow for the synthesis of 2-fluoro-1,4-benzenedicarboxylic acid.

Purification Protocol

Recrystallization is a standard method for the purification of solid organic compounds like 2-fluoro-1,4-benzenedicarboxylic acid. The choice of solvent is critical for effective purification.

Solvent Selection: Given its polar nature, water is a suitable solvent for the recrystallization of 2-fluoro-1,4-benzenedicarboxylic acid. Its solubility is expected to be significantly higher in hot water than in cold water.

Procedure:

- The crude 2-fluoro-1,4-benzenedicarboxylic acid is placed in an Erlenmeyer flask.
- A minimum amount of hot deionized water is added to dissolve the solid completely. The solution should be heated to near boiling.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot through a fluted filter paper to remove the charcoal and any insoluble impurities.
- The hot, clear filtrate is allowed to cool slowly to room temperature.
- Crystal formation should occur as the solution cools. The flask can then be placed in an ice bath to maximize crystal yield.
- The purified crystals are collected by vacuum filtration, washed with a small amount of ice-cold water, and dried under vacuum.



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Caption: General workflow for the purification by recrystallization.

Applications in Research and Development

Metal-Organic Frameworks (MOFs)

2-Fluoro-1,4-benzenedicarboxylic acid serves as a valuable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The fluorine substituent can influence the electronic properties and the porosity of the resulting framework, potentially leading to materials with enhanced gas storage, separation, or catalytic capabilities.

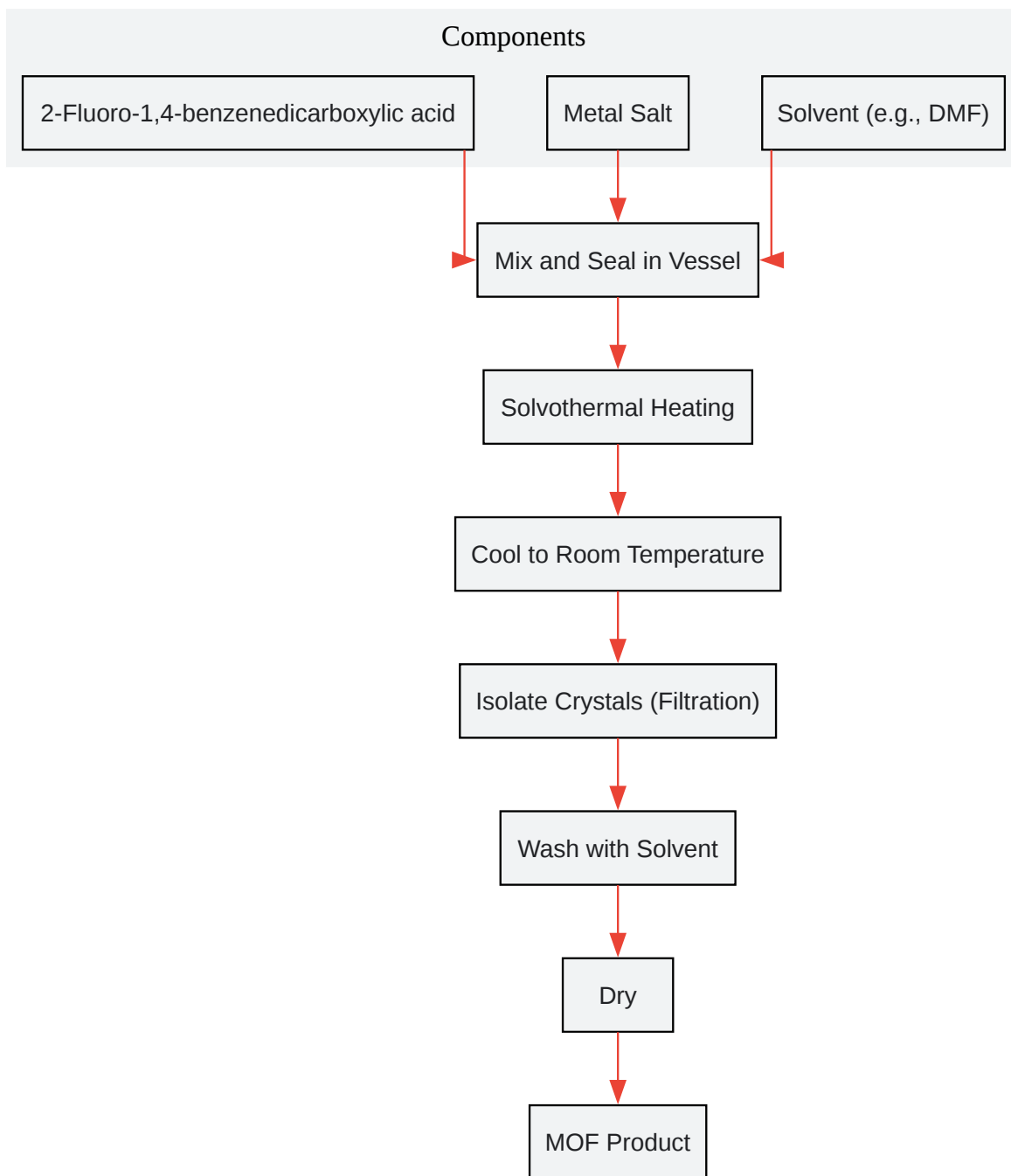
General Synthesis Protocol for a MOF using 2-Fluoro-1,4-benzenedicarboxylic Acid:

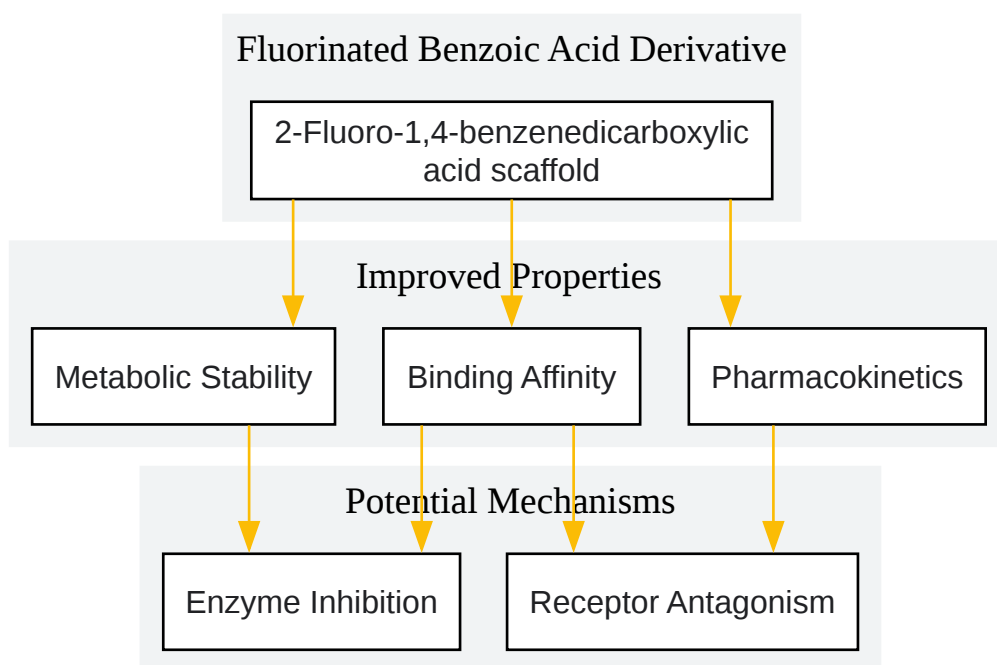
Materials:

- 2-Fluoro-1,4-benzenedicarboxylic acid (linker)
- A metal salt (e.g., Zinc nitrate, Copper nitrate)
- A high-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

Procedure:

- The metal salt and 2-fluoro-1,4-benzenedicarboxylic acid are dissolved in the solvent in a solvothermal reaction vessel.
- The vessel is sealed and heated in an oven at a specific temperature (typically between 80-150 °C) for a period ranging from several hours to days.
- During this time, crystals of the MOF will form.
- After cooling to room temperature, the crystals are collected by filtration or centrifugation.
- The collected crystals are washed with fresh solvent to remove any unreacted starting materials and then dried.





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References

- 1. CAS 3906-87-4: 2-Fluoro-1,4-benzenedicarboxylic acid [cymitquimica.com]
- 2. 2-Fluoroterephthalic acid | C₈H₅FO₄ | CID 77511 - PubChem [pubchem.ncbi.nlm.nih.gov]
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